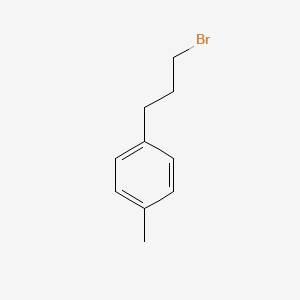

1-(3-Bromopropyl)-4-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromopropyl)-4-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRBJMPVYKNDPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 1 3 Bromopropyl 4 Methylbenzene

Alternative and Green Synthetic Approaches

Mechanochemical synthesis, a branch of chemistry that utilizes mechanical energy to induce chemical reactions, presents a promising green alternative to conventional solvent-based methods. This technique, often carried out in a ball mill, can lead to higher yields, shorter reaction times, and a significant reduction in solvent waste. While a specific, documented mechanochemical synthesis for 1-(3-Bromopropyl)-4-methylbenzene is not extensively reported in the literature, a plausible and efficient route can be proposed based on established mechanochemical transformations of similar functional groups.

The most viable mechanochemical approach for the synthesis of this compound would likely involve the bromination of the corresponding alcohol, 3-(p-tolyl)propan-1-ol. This method would be an adaptation of well-known solution-phase alcohol-to-alkyl-bromide conversions to a solvent-free, ball-milling process.

Proposed Mechanochemical Synthesis from 3-(p-tolyl)propan-1-ol:

This proposed synthesis would involve milling the starting alcohol with a suitable brominating agent. A variety of reagents could be effective under mechanochemical conditions, with the choice of reagent influencing the reaction conditions and outcomes.

Key Reagents and Conditions:

A potential set of reagents for this transformation includes a phosphorus-based brominating agent such as phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source like N-bromosuccinimide (NBS). The reaction would be conducted in a stainless-steel milling jar containing stainless-steel balls. The milling frequency and time would be critical parameters to optimize for maximum conversion and yield.

Table 1: Proposed Reagents for Mechanochemical Bromination of 3-(p-tolyl)propan-1-ol

| Reagent System | Role | Stoichiometry (relative to alcohol) |

| Phosphorus tribromide (PBr₃) | Brominating agent | 0.33 - 0.5 equivalents |

| Triphenylphosphine (PPh₃) / N-bromosuccinimide (NBS) | In situ generation of brominating species | 1.1 - 1.5 equivalents each |

Detailed Research Findings (Hypothetical):

Based on analogous mechanochemical reactions, it is anticipated that the ball-milling of 3-(p-tolyl)propan-1-ol with phosphorus tribromide would proceed efficiently. The mechanical forces would ensure intimate contact between the reactants, facilitating the nucleophilic substitution of the hydroxyl group.

In a hypothetical study, the reaction could be optimized by varying the milling parameters. For instance, a planetary ball mill operating at a frequency of 30 Hz for a duration of 60 minutes could be expected to provide a high yield of the desired product, this compound. The progress of the reaction could be monitored by taking small aliquots at various time intervals and analyzing them using Gas Chromatography-Mass Spectrometry (GC-MS).

Table 2: Hypothetical Optimization of Mechanochemical Synthesis of this compound

| Entry | Brominating Agent | Milling Frequency (Hz) | Milling Time (min) | Conversion (%) |

| 1 | PBr₃ (0.4 eq.) | 20 | 60 | 75 |

| 2 | PBr₃ (0.4 eq.) | 30 | 60 | 95 |

| 3 | PBr₃ (0.4 eq.) | 30 | 30 | 80 |

| 4 | PPh₃/NBS (1.2 eq.) | 30 | 90 | 92 |

The results from such a hypothetical study would likely demonstrate that mechanochemical synthesis is a highly efficient and environmentally friendly method for the preparation of this compound. The solvent-free nature of the reaction and the potential for reduced reaction times compared to conventional methods would be significant advantages. The work-up procedure would also be simplified, likely involving a simple extraction and filtration to remove the phosphorus-containing byproducts.

This proposed mechanochemical route underscores the potential of this green chemistry technique to be applied to the synthesis of a wide range of alkyl halides, offering a more sustainable alternative to traditional synthetic protocols.

Reactivity and Mechanistic Investigations of 1 3 Bromopropyl 4 Methylbenzene

Nucleophilic Substitution Reactions at the Bromopropyl Moiety

The primary mode of reactivity for 1-(3-bromopropyl)-4-methylbenzene involves the nucleophilic substitution at the carbon atom bonded to the bromine. The bromine atom is a good leaving group, and the propyl chain offers a site for various nucleophiles to attack, leading to a diverse range of functionalized products. These reactions typically proceed via an SN2 mechanism, where the rate is dependent on the concentration of both the substrate and the nucleophile. Solvents like DMF or DMSO are known to enhance the rates of these substitution reactions.

Amination Reactions

Amination reactions of this compound are crucial for the introduction of nitrogen-containing functional groups, which are significant in the synthesis of biologically active molecules and new materials.

This compound readily reacts with primary and secondary amines to yield the corresponding N-substituted products. The reaction involves the displacement of the bromide ion by the amine nucleophile. With primary amines (RNH₂), this reaction leads to the formation of secondary amines. However, the initial product, a secondary amine, can further react with another molecule of the bromoalkane, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.org To favor the formation of the secondary amine, an excess of the primary amine is typically used. alecreedacademy.co.uk

Similarly, secondary amines (R₂NH) react with this compound to form tertiary amines. libretexts.org This reaction is a common and effective method for synthesizing a wide variety of tertiary amines with a 4-methylphenylpropyl group.

Table 1: Amination Reactions with Primary and Secondary Amines

| Amine Type | Reactant | Product Structure | Product Name |

| Primary Amine | R-NH₂ | C₁₀H₁₃-NH-R | N-Alkyl-3-(4-methylphenyl)propan-1-amine |

| Secondary Amine | R₂-NH | C₁₀H₁₃-NR₂ | N,N-Dialkyl-3-(4-methylphenyl)propan-1-amine |

The reaction of this compound and its derivatives with amines containing another nucleophilic site, or with cyclic secondary amines, is a key strategy for the synthesis of nitrogen-containing heterocycles. These heterocyclic structures are scaffolds in many medicinally important compounds. For instance, reactions with substituted piperidines and piperazines lead to the formation of more complex molecules with potential biological activity. uib.nonih.gov The synthesis of these compounds is often a critical step in the development of new therapeutic agents. uib.no

Table 2: Synthesis of Nitrogen-Containing Heterocycles

| Heterocyclic Amine | Product Class | Significance |

| Substituted Piperidine | Piperidine derivatives | Building blocks for pharmaceuticals. |

| Substituted Piperazine | Piperazine derivatives | Common scaffolds in drug discovery. |

| Imidazole | Imidazole derivatives | Important in medicinal chemistry. |

Etherification and Esterification Reactions

Ether linkages can be readily introduced by reacting this compound with alkoxides (RO⁻) or phenoxides (ArO⁻). This is a classic example of the Williamson ether synthesis. The alkoxide or phenoxide, acting as the nucleophile, displaces the bromide to form an ether. The reaction with phenoxides, leading to aryloxy substitutions, is a valuable method for creating aryl ethers, which are present in numerous natural products and pharmacologically active compounds. rsc.org

Table 3: Etherification Reactions

| Nucleophile | Product Type | General Product Structure |

| Alkoxide (RO⁻) | Alkyl Ether | C₁₀H₁₃-OR |

| Aryloxide (ArO⁻) | Aryl Ether | C₁₀H₁₃-OAr |

Esterification can be achieved through the reaction of this compound with carboxylate anions (RCOO⁻). This nucleophilic substitution results in the formation of an ester, providing a straightforward route to compounds containing the 3-(4-methylphenyl)propyl ester moiety. The reaction of various carboxylic acids with related bromo compounds is a known synthetic transformation. bohrium.com

Similarly, phosphonate (B1237965) esters can be synthesized by reacting with phosphonate anions. These reactions expand the synthetic utility of this compound, allowing for the incorporation of phosphorus-containing functional groups, which are of interest in medicinal chemistry and materials science.

Table 4: Esterification and Phosphonate Formation

| Nucleophile | Product Type | General Product Structure |

| Carboxylate (RCOO⁻) | Carboxylate Ester | C₁₀H₁₃-OOCR |

| Phosphonate Anion | Phosphonate Ester | C₁₀H₁₃-PO(OR)₂ |

Thiolation and Sulfonylation Reactions

The electrophilic nature of the carbon atom attached to the bromine in this compound makes it susceptible to nucleophilic attack by sulfur-containing reagents.

Thiolation: This reaction involves the displacement of the bromide ion by a thiol or thiolate anion, leading to the formation of a thioether. For instance, reaction with a sodium thiolate (NaSR) would yield 1-(3-thioalkylpropyl)-4-methylbenzene. These reactions typically proceed via an SN2 mechanism, where the sulfur nucleophile attacks the primary alkyl halide.

Sulfonylation: this compound can also undergo sulfonylation reactions. For example, it can be converted to 1-[(3-bromopropyl)sulfonyl]-4-methylbenzene. nih.gov This transformation introduces a sulfonyl group, which can act as a good leaving group in subsequent reactions or be a key functional group in the final product.

Cyanation and Related C-C Bond Forming Reactions

The formation of new carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of more complex molecular skeletons. sigmaaldrich.comorganic-chemistry.org this compound serves as a valuable substrate for such transformations.

Cyanation: The introduction of a cyano group (-CN) is a significant transformation as nitriles are versatile intermediates that can be converted into various other functional groups like carboxylic acids, amines, and amides. researchgate.net The cyanation of this compound can be achieved by reacting it with a cyanide source, such as sodium cyanide or potassium cyanide. researchgate.net Transition-metal catalysts, particularly palladium-based systems, have been developed to facilitate the cyanation of aryl halides and related compounds under milder conditions. nih.govorganic-chemistry.org These methods often employ less toxic cyanide sources like potassium hexacyanoferrate(II). researchgate.netnih.gov While these methods are primarily for aryl halides, the principles can be extended to alkyl halides like this compound. The reaction generally proceeds through nucleophilic substitution, where the cyanide ion displaces the bromide. researchgate.net Recent advancements have also explored photoredox catalysis for cyanation reactions. researchgate.netrsc.org

The following table summarizes representative cyanation reaction conditions, though not specific to this compound, they illustrate common methodologies.

| Catalyst System | Cyanide Source | Solvent | Conditions |

| Palladium(II) acetate/Ligand | Potassium hexacyanoferrate(II) | Dioxane/Water | 120 °C |

| Copper(I) Iodide | Potassium hexacyanoferrate(II) | DMAc | Varies |

| Photoredox Catalyst (e.g., 4CzIPN) | Tosyl cyanide (TsCN) | Acetone (B3395972) | Blue LEDs, N2 atm |

This table presents generalized conditions for cyanation reactions and specific conditions for this compound may vary.

Organometallic Chemistry and Cross-Coupling Reactions

Organometallic reagents and cross-coupling reactions represent powerful tools for C-C bond formation, and this compound is a suitable precursor for these transformations. sigmaaldrich.com

Grignard Reagent Formation and Subsequent Transformations

Grignard reagents are organomagnesium halides that are highly reactive and serve as potent nucleophiles and strong bases. sigmaaldrich.com

Formation: this compound can be used to prepare the corresponding Grignard reagent, (3-(p-tolyl)propyl)magnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.com It is crucial to maintain anhydrous conditions as Grignard reagents react readily with protic solvents like water. sigmaaldrich.com

Transformations: Once formed, the Grignard reagent can participate in a wide array of reactions. For example, it can react with aldehydes and ketones to form secondary and tertiary alcohols, respectively. sigmaaldrich.com It can also be used in cross-coupling reactions to form new C-C bonds. sigmaaldrich.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. nobelprize.org These reactions allow for the precise formation of C-C bonds under relatively mild conditions with high functional group tolerance. nobelprize.orgrsc.org this compound, as an alkyl halide, can potentially participate in these reactions.

The general catalytic cycle for these reactions involves the oxidative addition of the halide to a Pd(0) complex, followed by transmetalation (in the case of Suzuki-Miyaura) or migratory insertion (in the case of Heck and Sonogashira), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.orgyoutube.com

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. yonedalabs.comorganic-chemistry.orgtamu.edu This reaction is widely used for the formation of biaryl compounds but can also be applied to the coupling of alkyl halides. organic-chemistry.orgnih.gov The reaction of this compound with an arylboronic acid would yield a 1-aryl-3-(p-tolyl)propane derivative. The base is required to activate the organoboron reagent for transmetalation. organic-chemistry.org

The following table outlines the general components of a Suzuki-Miyaura coupling reaction.

| Component | Example | Role |

| Electrophile | This compound | Provides one of the carbon fragments |

| Nucleophile | Phenylboronic acid | Provides the other carbon fragment |

| Catalyst | Pd(PPh3)4, Pd(OAc)2/ligand | Facilitates the reaction cycle |

| Base | K2CO3, Cs2CO3, NaOH | Activates the organoboron reagent |

| Solvent | Toluene (B28343), Dioxane, THF | Provides the reaction medium |

This table illustrates the general setup for a Suzuki-Miyaura coupling.

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org While typically applied to aryl and vinyl halides, modifications for alkyl halides exist. The reaction of this compound with an alkene like styrene, under Heck conditions, could potentially lead to the formation of a substituted alkene. The reaction generally requires a base to neutralize the hydrogen halide formed during the reaction. wikipedia.orgodinity.com

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a powerful method for the synthesis of internal alkynes. youtube.com Similar to the Heck reaction, the standard Sonogashira coupling is most effective with sp2-hybridized halides. plu.mxucsb.edu However, extensions to alkyl halides have been reported. organic-chemistry.org Coupling this compound with a terminal alkyne would result in the formation of a substituted alkyne.

Nickel-Catalyzed Cross-Electrophile Couplings

Nickel-catalyzed cross-coupling reactions represent a powerful tool for carbon-carbon bond formation. In the context of this compound, the alkyl bromide moiety serves as an electrophilic partner. Specifically, Kumada-Corriu-Tamao coupling, which pairs an organic halide with a Grignard reagent, is a relevant transformation. acs.orgorganic-chemistry.org While the high reactivity of Grignard reagents can sometimes limit functional group tolerance, modern nickel catalysis, particularly with pincer-type ligands, has enabled the coupling of non-activated alkyl halides like the 3-bromopropyl group. acs.org

The general catalytic cycle for the Kumada coupling of an alkyl bromide (R-Br) with an aryl Grignard reagent (Ar-MgX) typically involves the oxidative addition of the alkyl halide to a Ni(0) species, followed by transmetalation with the Grignard reagent, and concluding with reductive elimination to yield the coupled product (R-Ar) and regenerate the Ni(0) catalyst. However, mechanisms involving Ni(I)-Ni(III) cycles have also been proposed, especially in ligand-free systems. rhhz.net For this compound, this reaction allows for the extension of the propyl chain with various aryl or vinyl groups. The choice of catalyst, ligands (such as N-heterocyclic carbenes), and reaction conditions is crucial to optimize yields and prevent side reactions like isomerization. nih.gov

Table 1: Representative Nickel-Catalyzed Kumada Coupling

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Aryl-MgBr | NiCl₂ / Ligand (e.g., NHC) | 1-(3-Arylpropyl)-4-methylbenzene |

Electrophilic Aromatic Substitution Reactions on the Toluene Ring

The toluene moiety of this compound is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of new functional groups onto the aromatic ring. Standard EAS reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), Friedel-Crafts alkylation (R-Cl/AlCl₃), and acylation (RCOCl/AlCl₃) can be employed to modify the core structure. The existing substituents—the methyl group and the 3-bromopropyl group—dictate the position of the incoming electrophile. Both are alkyl groups and therefore act as activating, ortho-, para-directors. youtube.comyoutube.com This directing effect allows for predictable functionalization of the aromatic ring, which is a critical aspect in the strategic synthesis of more complex molecules. studysmarter.co.uk

The regiochemical outcome of electrophilic attack on the substituted benzene (B151609) ring is governed by the electronic properties of the substituents already present. youtube.com In this compound, both the methyl group and the 3-bromopropyl group are electron-donating groups (EDGs) via induction. youtube.com EDGs activate the ring towards electrophilic attack and direct incoming electrophiles to the positions ortho and para to themselves. youtube.com

The mechanism proceeds through a positively charged intermediate known as an arenium ion or sigma complex. When an electrophile attacks at the ortho or para position relative to an alkyl group, a resonance structure can be drawn where the positive charge is located on the carbon atom bearing the alkyl substituent. This tertiary carbocation is stabilized by the inductive effect of the alkyl group, lowering the activation energy for its formation compared to the intermediate formed from meta attack. libretexts.org

For this compound, the directing effects of the two alkyl groups reinforce each other. The positions ortho to the methyl group (C3 and C5) are also meta and ortho to the bromopropyl group, respectively. The position ortho to the bromopropyl group (C2) is also ortho to the methyl group. Therefore, electrophilic substitution is strongly favored at the C2, C3, and C5 positions, with the exact distribution depending on steric hindrance and the specific electrophile used.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Influence | Stabilized Intermediate |

| -CH₃ (at C4) | Electron-Donating (Inductive) | Ortho, Para-Directing | Positive charge on substituted carbon |

| -(CH₂)₃Br (at C1) | Electron-Donating (Inductive) | Ortho, Para-Directing | Positive charge on substituted carbon |

Radical Reactions and Their Mechanistic Pathways

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it a precursor for carbon-centered radicals. This process is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN). wikipedia.orgchemistryschool.net Upon heating, AIBN decomposes to produce nitrogen gas and two 2-cyanoprop-2-yl radicals. wikipedia.org These initiator radicals can then abstract a hydrogen atom from a reagent like tri-n-butyltin hydride (Bu₃SnH) to generate a tributyltin radical (Bu₃Sn•). libretexts.orguomustansiriyah.edu.iq The highly reactive tin radical subsequently abstracts the bromine atom from this compound, forming the stable tributyltin bromide and the desired primary alkyl radical, 3-(4-methylphenyl)propyl radical. libretexts.org

Reaction Scheme:

Initiation: AIBN → 2 R• + N₂

Propagation Step 1: R• + Bu₃SnH → R-H + Bu₃Sn•

Propagation Step 2: Bu₃Sn• + Ar-(CH₂)₃-Br → Bu₃SnBr + Ar-(CH₂)₃•

This method provides a reliable pathway to generate the key radical intermediate under relatively mild conditions, setting the stage for subsequent intramolecular reactions. numberanalytics.com

Once formed, the 3-(4-methylphenyl)propyl radical can undergo a rapid and selective intramolecular cyclization reaction. wikipedia.org This type of reaction involves the attack of the radical onto the aromatic ring. The cyclization can proceed via two main pathways: a 5-exo cyclization to form a five-membered ring with the radical center external to the newly formed ring, or a 6-endo cyclization to form a six-membered ring with the radical inside the new ring. According to Baldwin's rules for radical cyclizations, the 6-endo pathway is generally favored in this configuration, leading to the formation of a cyclohexadienyl radical intermediate. wikipedia.org

In some cases, this cyclization can be a dearomative spirocyclization, where the radical attacks the ipso-carbon (the carbon bearing the other alkyl group) or an adjacent carbon, leading to a spirobicyclic system. nih.gov The final, stable product is formed when the resulting cyclohexadienyl radical is quenched. This can occur through hydrogen atom abstraction (e.g., from Bu₃SnH) to yield a tetralin derivative (1,2,3,4-tetrahydronaphthalene). This radical-mediated cyclization provides an efficient route to construct polycyclic ring systems that are common in natural products and other complex organic molecules. nih.gov

Applications of 1 3 Bromopropyl 4 Methylbenzene As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The distinct reactivity of its functional groups makes 1-(3-Bromopropyl)-4-methylbenzene a key starting material for constructing elaborate molecular frameworks.

Intermediates for Bioactive Scaffolds and Chemical Probes

The 3-(p-tolyl)propyl moiety, which can be introduced using this compound, is a structural component in various molecules designed for biological activity. The compound's primary utility lies in its ability to alkylate nucleophilic sites, thereby attaching the tolylpropyl group to a larger molecular scaffold. This can modify the parent molecule's lipophilicity, size, and interaction with biological targets.

Chemical probes are small molecules used to investigate and manipulate biological processes. chemicalprobes.orgeubopen.org The synthesis of these probes often involves linking different molecular fragments together. The 3-bromopropyl group is a common and effective linker for this purpose. For example, related structures like tert-butyl (3-bromopropyl)carbamate are used to introduce flexible linkers in the synthesis of complex molecules for biological studies. escholarship.org By analogy, this compound can be used to append the tolylpropyl group, which can serve as a non-polar domain to interact with hydrophobic pockets in proteins or to enhance membrane permeability.

Research into related bromopropyl-aromatic compounds highlights their role in building potential therapeutic agents. The table below shows examples of similar building blocks and their applications, illustrating the synthetic strategies applicable to this compound.

| Building Block | Application/Reaction Type | Significance |

| 1-(3-Bromopropyl)-4-methoxybenzene | Used in syntheses requiring the introduction of a methoxyphenylpropyl group. sigmaaldrich.com | The methoxy (B1213986) group alters the electronic properties and potential for hydrogen bonding compared to a methyl group. |

| 1-(3-Bromopropyl)-4-nitrobenzene | Serves as a precursor where the nitro group can be later reduced to an amine for further functionalization. ambeed.com | The nitro group is a strong electron-withdrawing group, modifying the reactivity and properties of the aromatic ring. |

| tert-Butyl (3-bromopropyl)carbamate | Used to install a protected amino-propyl linker, which can be deprotected for subsequent reactions. escholarship.org | Demonstrates the utility of the 3-bromopropyl group as a versatile linker in multi-step synthesis. |

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry. nih.govgoogle.com A common synthetic strategy for modifying heterocycles is N-alkylation, where a substituent is added to a nitrogen atom within the ring. The electrophilic nature of this compound makes it an excellent reagent for alkylating nitrogen, sulfur, or oxygen atoms in various heterocyclic systems. ekb.eg

| Heterocyclic Core | Potential Reaction | Purpose of Functionalization |

| Imidazole | N-alkylation with this compound | Introduce a lipophilic side chain to modulate activity. |

| Pyrazole | N-alkylation | Modify steric and electronic properties for kinase inhibition or other applications. nih.gov |

| Thiophenol | S-alkylation | Used as a starting point for more complex sulfur-containing heterocycles. ekb.eg |

| Pyrimidine | N-alkylation | A key step in the synthesis of various bioactive compounds. nih.gov |

Role in Polymer Chemistry and Advanced Materials Science

The structural features of this compound also lend themselves to the creation of novel polymers and functional materials.

Monomer or Initiator for Polymerization Reactions

In polymer science, this compound can be envisioned to function in two distinct roles: as a monomer or as an initiator.

As a monomer, it could be incorporated into a polymer backbone through polycondensation reactions. This would typically require prior conversion of the bromo group into a more suitable functional group, such as an amine or hydroxyl group, which can then react with a co-monomer (e.g., a diacid chloride) to form a polyester (B1180765) or polyamide.

More directly, the carbon-bromine bond can act as an initiation site for certain types of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP). In this scenario, a transition metal catalyst would activate the C-Br bond to generate a radical, which then "initiates" the growth of a polymer chain from the propyl group. The tolyl group would thus become an end-group for the resulting polymer, influencing its bulk properties.

Development of Functionalized Polyaromatic Systems

Polycyclic aromatic hydrocarbons (PAHs) are a class of materials with interesting electronic and photophysical properties, but their application is often limited by poor solubility. rsc.orgnih.gov Chemical functionalization is a key strategy to overcome this limitation and to fine-tune their properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).

This compound can be used as a reagent to attach the soluble and bulky tolylpropyl group onto a larger polyaromatic core. This can be achieved through various cross-coupling reactions. For example, the bromo- C-Br bond can be converted into an organometallic species (like a Grignard reagent) or a boronic ester, which can then participate in Suzuki or Stille coupling reactions with a halogenated PAH. Alternatively, a nucleophilic PAH could directly displace the bromine atom. The addition of such side chains disrupts the crystal packing of the flat PAH molecules, thereby increasing their solubility in common organic solvents and enabling solution-based processing. nih.gov

Application in Conductive or Optoelectronic Materials

The utility of this compound as an intermediate in the synthesis of conductive or optoelectronic materials is not extensively documented in readily available scientific literature. While functionalized aromatic bromides are fundamental building blocks in the field of organic electronics, specific research detailing the incorporation of the 4-methylphenylpropyl group from this particular precursor into conjugated polymers or small molecules for optoelectronic applications is not prominently reported.

In principle, the structure of this compound allows for its use in modifying polymer side chains or in the synthesis of new small molecules. The propyl chain offers flexibility, while the bromo-functionalization enables attachment to various molecular scaffolds through reactions like Williamson ether synthesis, Suzuki coupling (following conversion to a boronic ester), or nucleophilic substitution with moieties such as carbazoles or triphenylamines, which are common components of hole-transporting materials. The terminal tolyl group could influence the solubility, morphology, and electronic properties of a target material.

However, without specific examples in published research, a detailed account of its application in this area cannot be provided. The synthesis of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs) often involves similar alkyl halides, but the specific contributions and resulting properties derived from the this compound moiety remain underexplored in the available literature.

Further research would be necessary to fully characterize the potential of this compound in the development of new conductive and optoelectronic materials. Such studies would involve synthesizing novel materials incorporating this fragment and evaluating their photophysical and electronic properties, such as conductivity, charge carrier mobility, and luminescence.

Data Table: Research Findings on this compound in Conductive or Optoelectronic Materials

| Resulting Material | Role of this compound | Reported Properties/Findings |

| Not specified in available literature | Precursor/Intermediate | No specific research findings available. |

Future Directions and Emerging Research Avenues for 1 3 Bromopropyl 4 Methylbenzene

Development of Novel Catalytic Systems for Efficient Transformations

The reactivity of the carbon-bromine bond in 1-(3-Bromopropyl)-4-methylbenzene makes it an ideal substrate for a wide array of catalytic cross-coupling reactions. Future research is anticipated to focus on the development of more efficient, selective, and robust catalytic systems to further enhance its synthetic utility.

Key areas of development are expected to include:

Next-Generation Cross-Coupling Catalysts: While palladium-based catalysts are conventionally used for reactions involving aryl bromides, research is shifting towards catalysts based on more abundant and less toxic metals like iron, copper, and nickel. These novel systems could offer improved cost-effectiveness and sustainability for large-scale applications.

Photoredox Catalysis: The use of visible light to drive chemical reactions is a rapidly expanding field. Photoredox catalysis could enable new, milder reaction pathways for the transformation of this compound, potentially allowing for the synthesis of previously inaccessible molecules under ambient conditions.

Dual Catalysis Systems: Combining two different catalytic cycles in a single pot can lead to highly efficient and atom-economical synthetic routes. Future research may explore dual catalytic systems that functionalize both the aryl bromide and the propyl chain of this compound in a sequential or concerted manner.

| Catalytic System | Potential Transformation of this compound | Anticipated Advantages |

| Iron-Based Catalysts | Suzuki-Miyaura coupling to form biaryl compounds. | Lower cost, reduced toxicity compared to palladium. |

| Copper-Catalyzed Reactions | Ullmann condensation to form diaryl ethers or amines. | High efficiency for specific C-N and C-O bond formations. |

| Nickel-Catalyzed Kumada Coupling | Reaction with Grignard reagents to form alkyl-substituted toluenes. | High reactivity for C-C bond formation. |

| Photoredox Catalysis | Atom Transfer Radical Addition (ATRA) to the propyl chain. | Mild reaction conditions, high functional group tolerance. |

Exploration of Sustainable and Green Synthetic Pathways for its Production and Utilization

In line with the growing emphasis on green chemistry, future research will undoubtedly seek more environmentally benign methods for the synthesis and application of this compound.

Promising areas of investigation include:

Bio-based Feedstocks: Exploring the synthesis of the toluene (B28343) and propyl bromide moieties from renewable resources, such as lignin (B12514952) or terpenes, could significantly reduce the carbon footprint associated with the production of this compound.

Solvent-Free or Green Solvent Reactions: Moving away from traditional volatile organic solvents towards water, supercritical fluids, or biodegradable solvents in the reactions involving this compound will be a key focus.

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, efficiency, and scalability. Developing flow processes for the synthesis and subsequent transformations of this compound could lead to cleaner and more controlled manufacturing.

| Green Chemistry Approach | Application to this compound Lifecycle | Potential Impact |

| Use of Renewable Feedstocks | Synthesis of the 4-methylphenyl core from bio-derived toluene. | Reduced reliance on fossil fuels. |

| Greener Solvents | Performing coupling reactions in water or ionic liquids. | Minimized environmental pollution and health hazards. |

| Continuous Flow Synthesis | On-demand production and immediate use in subsequent steps. | Improved safety, higher yields, and less waste. |

| Catalytic C-H Activation | Direct functionalization of toluene to introduce the bromopropyl group. | More atom-economical synthesis route. |

Integration into Advanced Materials and Nanotechnology Applications

The structural features of this compound make it a promising candidate for incorporation into a variety of advanced materials. The aromatic ring provides rigidity and electronic properties, while the reactive bromopropyl chain allows for covalent attachment or polymerization.

Future applications in this domain may include:

Polymer Synthesis: As a monomer or a functionalizing agent, this compound can be used to synthesize polymers with tailored properties, such as high refractive index polymers, flame-retardant materials, or polymer-based sensors.

Liquid Crystals: The rigid core and flexible tail structure is a common motif in liquid crystalline molecules. Derivatives of this compound could be designed to exhibit specific mesophases, making them suitable for applications in displays and optical switches.

Functionalized Nanoparticles: The bromopropyl group can act as an anchor to graft these molecules onto the surface of nanoparticles (e.g., gold, silica), modifying their surface properties and enabling their dispersion in various media for applications in catalysis, sensing, and drug delivery.

| Material/Application | Role of this compound Derivative | Resulting Property/Function |

| Advanced Polymers | Monomer in polymerization reactions. | Enhanced thermal stability, specific optical properties. |

| Liquid Crystals | Core molecular structure. | Tunable liquid crystalline phases for display technologies. |

| Surface-Modified Nanoparticles | Ligand for surface functionalization. | Improved dispersibility and targeted interactions. |

| Organic Light-Emitting Diodes (OLEDs) | Precursor for host or emissive materials. | Tailored electronic properties for efficient light emission. |

Expansion of Synthetic Applications in Emerging Fields (e.g., Chemical Biology, Optoelectronics)

The versatility of this compound as a synthetic intermediate opens doors to its use in rapidly developing interdisciplinary fields.

Emerging research avenues include:

Chemical Biology: The propyl linker can be used to attach the 4-methylphenyl group to biomolecules, creating probes to study biological processes or to develop new therapeutic agents. The toluene moiety can mimic the side chain of phenylalanine, making it a potential tool in peptide and protein research.

Optoelectronics: The tolyl group is a common component in organic electronic materials. By incorporating it into larger conjugated systems via the bromopropyl linker, novel organic semiconductors, photoluminescent materials, and non-linear optical materials could be developed for use in sensors, solar cells, and communication technologies. The synthesis of phosphorescent materials is one area where such building blocks could be crucial.

| Emerging Field | Potential Application of this compound Derivatives | Illustrative Example |

| Chemical Biology | Synthesis of molecular probes for protein labeling. | A fluorescent dye attached to the tolyl group via the propyl linker. |

| Optoelectronics | Building block for organic semiconductors. | Synthesis of conjugated polymers for organic field-effect transistors (OFETs). |

| Medicinal Chemistry | Scaffold for the development of new drug candidates. | Incorporation into novel kinase inhibitors. |

| Supramolecular Chemistry | Component for self-assembling systems. | Formation of functional gels or capsules. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3-Bromopropyl)-4-methylbenzene?

- Methodology : The compound is typically synthesized via bromination of 4-methylpropiophenone derivatives or alkylation of 4-methylbenzene precursors. For example, bromination using under radical-initiated conditions (e.g., AIBN) in can yield brominated intermediates. Alkylation with 1,3-dibromopropane may also be employed.

- Key Considerations : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate). Purify via column chromatography (gradient elution) or distillation (bp ~210–220°C, ) .

Q. Which spectroscopic techniques are essential for structural confirmation?

- Techniques :

- NMR : -NMR (δ ~2.3 ppm for CH, δ ~3.5 ppm for BrCH), -NMR (δ ~30–40 ppm for CHBr).

- IR : C-Br stretch at ~550–650 cm.

- Mass Spectrometry : Molecular ion peak at .

- Validation : Compare with literature data for analogous bromopropyl aromatics .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts (e.g., di-brominated species) during synthesis?

- Experimental Design :

- DOE (Design of Experiments) : Vary temperature (60–100°C), stoichiometry (1:1 to 1:1.2 substrate:NBS), and reaction time (2–8 hrs).

- Byproduct Analysis : Use GC-MS to identify di-brominated contaminants (e.g., 1,3-dibromopropyl derivatives).

- Findings : Lower temperatures (70°C) and substoichiometric NBS (1.05 eq) reduce di-bromination to <5% yield .

Q. What strategies resolve discrepancies between theoretical and observed spectral data?

- Approach :

- Cross-Validation : Combine -NMR, -NMR, and HSQC to assign ambiguous peaks.

- Isotopic Labeling : Synthesize -labeled analogs to confirm carbon environments.

- Computational Modeling : Compare experimental -NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*).

- Case Study : A 2 ppm deviation in -NMR for CHBr was resolved via computational correction of solvent effects .

Safety and Handling

Q. What are critical safety protocols for handling this compound?

- Hazards : Acute toxicity (Category 4 for oral/dermal/inhalation). Potential skin/eye irritant.

- Mitigation :

- PPE : Nitrile gloves, lab coat, goggles.

- Ventilation : Use fume hoods for synthesis and purification.

- First Aid : Flush eyes with water (15 mins); wash skin with soap/water. Seek medical attention for ingestion .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.